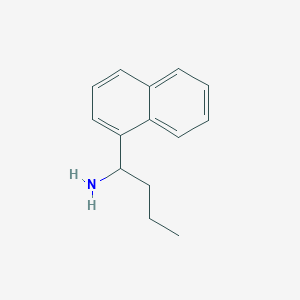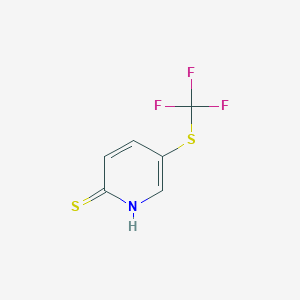
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione is a heterocyclic compound with the molecular formula C6H4F3NS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethylsulfanyl-1h-pyridine-2-thione typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a Pd(dba)2/BINAP catalytic system .
Industrial Production Methods
The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine gas for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and the use of solvents such as methanol .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, thiol derivatives, and substituted pyridine compounds .
Applications De Recherche Scientifique
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 5-Trifluoromethylsulfanyl-1h-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercapto-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridine-2-thiol
- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione is unique due to its trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Propriétés
Formule moléculaire |
C6H4F3NS2 |
|---|---|
Poids moléculaire |
211.2 g/mol |
Nom IUPAC |
5-(trifluoromethylsulfanyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) |
Clé InChI |
MPMSRVWDYGTHIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=S)NC=C1SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
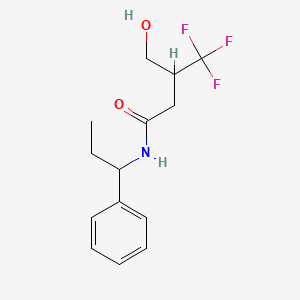
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
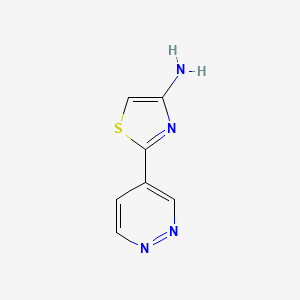
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
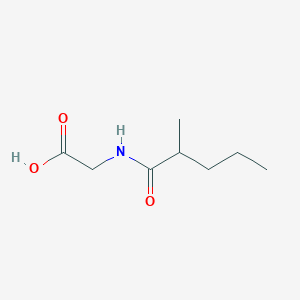
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)
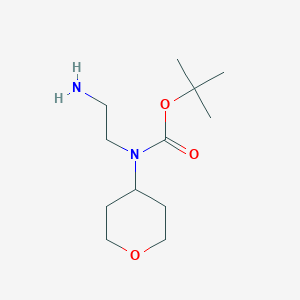

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)
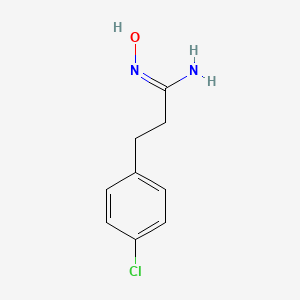
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)
![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)
